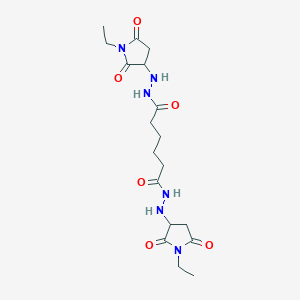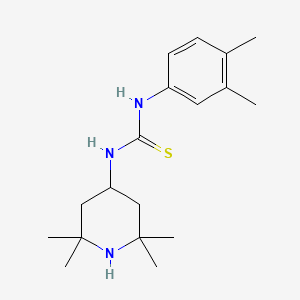![molecular formula C15H18N6O3 B4138741 6-[4-(2-methoxyphenyl)-1-piperazinyl]-5-nitro-4-pyrimidinamine](/img/structure/B4138741.png)
6-[4-(2-methoxyphenyl)-1-piperazinyl]-5-nitro-4-pyrimidinamine
Overview
Description
6-[4-(2-methoxyphenyl)-1-piperazinyl]-5-nitro-4-pyrimidinamine, commonly known as MNPA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MNPA is a member of the nitroaryl-substituted piperazine class of compounds and is known to exhibit a broad spectrum of biological activities.
Mechanism of Action
The exact mechanism of action of MNPA is not yet fully understood. However, studies have suggested that MNPA exerts its biological activities through the inhibition of various enzymes and signaling pathways. MNPA has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. MNPA has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
MNPA has been shown to exhibit a broad spectrum of biochemical and physiological effects. MNPA has been shown to induce apoptosis in cancer cells by activating caspase-3 and -9. MNPA has also been shown to inhibit the production of pro-inflammatory cytokines, including TNF-α and IL-6. Additionally, MNPA has been shown to possess antimalarial activity by inhibiting the growth of Plasmodium falciparum.
Advantages and Limitations for Lab Experiments
MNPA has several advantages for lab experiments. MNPA is a synthetic compound that can be easily synthesized in large quantities. MNPA is also stable and can be stored for extended periods without degradation. However, MNPA has some limitations for lab experiments. MNPA is a toxic compound that requires careful handling and disposal. Additionally, MNPA is not water-soluble, which can limit its use in certain experimental setups.
Future Directions
MNPA has several potential future directions for research. MNPA can be further evaluated for its potential use in the treatment of cancer, inflammation, and infectious diseases. MNPA can also be used as a lead compound for the development of new drugs with improved efficacy and safety profiles. Additionally, MNPA can be used as a tool compound for the study of various biological processes and signaling pathways.
Scientific Research Applications
MNPA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases. MNPA has been shown to exhibit potent antitumor activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, MNPA has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. MNPA has also been evaluated for its potential use in the treatment of infectious diseases, including malaria and tuberculosis.
properties
IUPAC Name |
6-[4-(2-methoxyphenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O3/c1-24-12-5-3-2-4-11(12)19-6-8-20(9-7-19)15-13(21(22)23)14(16)17-10-18-15/h2-5,10H,6-9H2,1H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZRQTQJSZXONX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC=NC(=C3[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-({[(4-allyl-5-{[(2-fluorobenzoyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4138673.png)
![2-(1-adamantyl)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B4138675.png)
![4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenol ethanedioate (salt)](/img/structure/B4138681.png)
![N-[2-bromo-4-(cyclopentyloxy)-5-methoxybenzyl]cyclopentanamine hydrochloride](/img/structure/B4138688.png)
![2-(6-bromo-2-methoxy-1-naphthyl)-N-[2-(1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B4138692.png)
![6-[4-(4-fluorophenyl)-1-piperazinyl]-5-nitro-4-pyrimidinamine](/img/structure/B4138694.png)
![ethyl 4-({2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]propanoyl}amino)benzoate](/img/structure/B4138706.png)
![N-(2-azepan-1-ylethyl)-N-isopropyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4138717.png)

![2-(1H-benzimidazol-1-yl)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B4138746.png)
![4-fluoro-N-{[4-methyl-5-({2-oxo-2-[(1-phenylethyl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4138754.png)

![2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(1-phenylethyl)acetamide](/img/structure/B4138761.png)
![2-[(2-methoxyethyl)amino]-5-nitro-N-phenylbenzamide](/img/structure/B4138767.png)